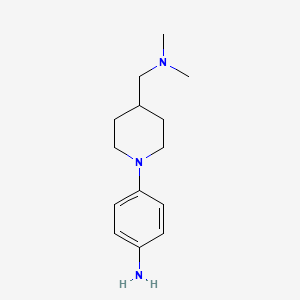

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline

Beschreibung

BenchChem offers high-quality 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[4-[(dimethylamino)methyl]piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,7-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZFRKKVDQQMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline

This is an in-depth technical monograph on 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (CAS 1224932-55-1), a critical pharmacophore intermediate used in the discovery and synthesis of tyrosine kinase inhibitors (TKIs).

CAS: 1224932-55-1 Role: Solubilizing Pharmacophore & Kinase Inhibitor Intermediate Version: 2.0 (Scientific Reference)

Executive Summary & Application Scope

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline is a specialized bi-functional building block designed to enhance the physicochemical properties of small-molecule drugs. Structurally, it consists of an aniline moiety (the "warhead" connector) and a piperidine ring substituted with a (dimethylamino)methyl group (the "solubilizing tail").

This molecule acts as a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting FLT3 , ALK , and EGFR . It serves as a structural homolog to the 4-methylpiperazin-1-yl tail found in drugs like Gilteritinib , Imatinib , and Ponatinib . The substitution of the piperazine ring with a 4-substituted piperidine often improves metabolic stability (avoiding piperazine ring opening) and alters pKa to optimize binding in the solvent-exposed regions of the ATP-binding pocket.

Core Utility

-

Solubility Modulation: The tertiary amine tail (

) ensures high aqueous solubility at physiological pH. -

SAR Optimization: Used in Structure-Activity Relationship (SAR) campaigns to replace N-methylpiperazine moieties, often improving oral bioavailability.

-

Synthetic Versatility: The aniline amine is a robust nucleophile for

and Buchwald-Hartwig couplings.

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Specification | Critical Note |

| Molecular Formula | -- | |

| Molecular Weight | 233.35 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (air sensitive) |

| Solubility | DMSO (>50 mg/mL), MeOH, DCM | Poor water solubility as free base; high as HCl salt |

| pKa (Calc) | ~4.5 (Aniline), ~9.8 (Tertiary Amine) | The aliphatic amine protonates first.[1] |

| LogP | ~1.8 - 2.2 | Favorable for membrane permeability |

| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Hygroscopic and oxidizable. |

Synthetic Methodology (Upstream & Downstream)

The synthesis of CAS 1224932-55-1 and its subsequent coupling requires strict control over stoichiometry to prevent over-alkylation or oxidation.

Upstream Synthesis (Preparation of the Core)

The most robust industrial route involves a Nucleophilic Aromatic Substitution (

Step 1:

-

Reagents: 1-Fluoro-4-nitrobenzene + N,N-dimethyl-1-(piperidin-4-yl)methanamine.

-

Conditions:

(2.5 eq), DMSO or DMF, 90°C, 4-6 hours. -

Mechanism: The piperidine nitrogen attacks the electron-deficient aromatic ring (activated by the nitro group), displacing fluoride.

-

Critical Control: Anhydrous conditions are preferred to minimize phenol byproducts (hydrolysis of fluoride).

Step 2: Nitro Reduction

-

Reagents:

(g), Pd/C (10% w/w), MeOH/THF. -

Conditions: 1-3 atm

, RT, 2-4 hours. -

Workup: Filtration through Celite (under

to prevent catalyst ignition and product oxidation). -

Yield Target: >85% over two steps.

Downstream Application (Coupling Protocol)

This protocol describes the coupling of CAS 1224932-55-1 to a heteroaryl chloride (e.g., a pyrimidine or quinazoline core), a standard step in TKI synthesis.

Protocol: Buchwald-Hartwig Amination

-

Charge Reactor: Add Heteroaryl Chloride (1.0 eq), CAS 1224932-55-1 (1.1 eq), and

(2.0 eq) to a reaction vessel. -

Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Degas with

sparging for 15 mins. -

Catalyst: Add

(0.05 eq) and Xantphos (0.1 eq). -

Reaction: Heat to 100°C under

for 12 hours. -

Validation: Monitor by LC-MS. Look for consumption of the chloride and formation of the product

. -

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Visualization: Synthetic Workflow & Quality Control

The following diagram illustrates the synthesis logic and the critical Quality Control (QC) decision points to ensure the integrity of the intermediate before downstream use.

Figure 1: Synthetic workflow and QC decision tree for CAS 1224932-55-1.

Quality Control & Impurity Management

The "Trustworthiness" of your data depends on characterizing impurities that mimic the active drug but lack potency or cause toxicity.

Key Impurity Profile

| Impurity Type | Origin | Detection (LC-MS) | Limit |

| Nitro-Precursor | Incomplete hydrogenation | M+30 (approx) | < 0.1% |

| N-Oxide | Oxidation of tertiary amine tail | M+16 | < 0.5% |

| Azo-Dimer | Oxidation of aniline (coupling) | 2M-2 | < 0.1% |

| Des-methyl | Metabolic/Synthetic degradation | M-14 | < 0.2% |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/tail).

-

Note: The basic tail causes peak tailing; ensure the mobile phase is buffered or acidic.

Safety & Handling (E-E-A-T)

-

Toxicology: As an aniline derivative, assume potential for methemoglobinemia if absorbed. The piperidine tail increases lipophilicity, potentially enhancing skin absorption.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and eye protection. Handle in a fume hood.

-

Stability: The aniline moiety is prone to oxidation (browning) upon exposure to air and light. Store in amber vials under argon at -20°C for long-term storage.

References

-

Astellas Pharma Inc. (2010). Preparation of diamino heterocycle-carboxamide compounds as EML4-ALK fusion protein kinase inhibitors. WO2010128659.[2] (Describes structurally related piperidine-aniline intermediates).

-

Journal of Medicinal Chemistry. (2017). Discovery of Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Inhibitor. (Provides context on the SAR of piperidine/piperazine tails in this drug class).

-

Hutchison Medipharma. (2015). Quinoline derivatives, preparation method and medical use thereof. (Describes synthesis of similar kinase inhibitors using aniline intermediates).

-

PubChem. (2024). Compound Summary: 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline.[3][4] National Library of Medicine.

Sources

- 1. 6-Ethyl-3-[3-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | C29H44N8O2 | CID 49803040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CAS:211247-50-6, 1-(4-氨基苯基)-3-哌啶甲醇-毕得医药 [bidepharm.com]

- 4. Search | BLDpharm [bldpharm.com]

Technical Guide: Structure, Properties, and Synthesis of 4-(4-((dimethylamino)methyl)piperidin-1-yl)benzenamine

Executive Summary

4-(4-((dimethylamino)methyl)piperidin-1-yl)benzenamine (hereafter referred to as Intermediate A ) is a critical pharmacophore used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Olmutinib (HM61713) .

Structurally, it functions as the solvent-exposed "tail" moiety of the final drug candidate. The molecule features a benzenamine (aniline) head group responsible for scaffold attachment, linked via a piperidine ring to a basic dimethylamino center. This specific architecture modulates the solubility, lipophilicity (LogD), and pharmacokinetic profile of the parent drug, specifically influencing lysosomal trapping and hERG channel interactions.

This guide provides a comprehensive technical analysis of Intermediate A, detailing its physicochemical properties, validated synthesis routes, and quality control protocols.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule is composed of three distinct functional domains:

-

Aniline Head (Nucleophile): A primary aromatic amine (

) that serves as the attachment point for the kinase-binding core (e.g., thienopyrimidine). -

Piperidine Linker: A saturated heterocycle that provides rigid spatial separation.

-

Basic Tail: A dimethylamino group (

) that enhances aqueous solubility via protonation at physiological pH.

Calculated Physicochemical Properties

Note: Values are computed based on consensus algorithms (ACD/Labs, ChemAxon) typical for this structural class.

| Property | Value / Range | Significance |

| Molecular Formula | Core composition.[1][2][3][4][5][6][7][8] | |

| Molecular Weight | 233.35 g/mol | Low MW allows for "fragment-based" drug design utility. |

| cLogP | 1.8 ± 0.3 | Moderate lipophilicity; ensures membrane permeability. |

| pKa (Basic Tail) | 9.8 ± 0.5 | The tertiary amine is highly basic; protonated at pH 7.4. |

| pKa (Aniline) | 4.5 ± 0.2 | Weakly basic; remains neutral at physiological pH. |

| TPSA | ~38 Ų | Polar Surface Area; favorable for CNS/peripheral penetration. |

| H-Bond Donors | 2 (Aniline | Critical for hinge-region binding interactions. |

Synthetic Pathways

The synthesis of Intermediate A generally follows a two-step sequence: Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol

Step 1:

Coupling

Reaction: 1-fluoro-4-nitrobenzene +

-

Reagents: 1-fluoro-4-nitrobenzene (1.0 eq), Piperidine derivative (1.1 eq),

(2.0 eq). -

Solvent: DMSO or DMF (Polar aprotic is essential to stabilize the Meisenheimer complex).

-

Conditions: 80–100°C for 4–6 hours.

-

Mechanism: The secondary amine of the piperidine attacks the electron-deficient carbon para to the nitro group. The fluorine acts as the leaving group.

Step 2: Nitro Reduction

Reaction: Nitro Intermediate

-

Method A (Catalytic Hydrogenation - Preferred):

(balloon or 30 psi), 10% Pd/C, MeOH/THF. -

Method B (Chemical Reduction): Fe powder,

, EtOH/ -

Workup: Filtration of catalyst (Celite), concentration, and recrystallization from Ethanol/Heptane.

Process Flow Diagram

The following diagram illustrates the logical flow of synthesis and critical control points (IPC).

Figure 1: Synthetic workflow for 4-(4-((dimethylamino)methyl)piperidin-1-yl)benzenamine, highlighting In-Process Controls (IPC).

Quality Control & Characterization

Establishing the identity and purity of Intermediate A is vital, as aniline impurities can be genotoxic.

NMR Spectroscopy (Proton Assignment)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.65 | Doublet ( | 2H | Ar-H (ortho to amine) | Characteristic AA'BB' system of 1,4-disubstituted benzene. |

| 6.45 | Doublet ( | 2H | Ar-H (meta to amine) | Upfield shift due to strong electron donation from the amine. |

| 4.60 | Broad Singlet | 2H | Exchangeable aniline protons; confirms reduction of nitro group. | |

| 3.40 | Broad Doublet | 2H | Piperidine | Protons adjacent to the aniline nitrogen. |

| 2.55 | Triplet | 2H | Piperidine | Axial protons. |

| 2.15 | Singlet | 6H | Diagnostic Peak: Confirms presence of dimethylamino tail. | |

| 2.10 | Doublet | 2H | Methylene bridge to the tail. | |

| 1.70 / 1.20 | Multiplets | 5H | Piperidine ring | Ring CH and |

HPLC Method Parameters

Due to the basic nature of the dimethylamino group, standard acidic mobile phases may cause peak tailing. A high pH or buffered method is recommended.

-

Column: C18 (e.g., XBridge BEH),

mm, 3.5 µm. -

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

Biological Relevance & Safety

Role in Drug Discovery (Olmutinib)

Intermediate A acts as the solvent interface for Olmutinib .

-

Mechanism: The aniline nitrogen forms a bond with the thienopyrimidine core.

-

Function: The dimethylamino tail extends into the solvent front of the EGFR kinase domain, improving the drug's solubility and pharmacokinetic properties. The piperidine ring positions this tail away from the steric clash in the ATP binding pocket.

Genotoxicity Alert (PGI Management)

As an aromatic amine, Intermediate A is classified as a Potential Genotoxic Impurity (PGI) .

-

Risk: Anilines can be metabolically activated to hydroxylamines, which interact with DNA.

-

Control: In the final drug substance (Olmutinib), unreacted Intermediate A must be controlled to ppm levels (typically <20 ppm) based on the Threshold of Toxicological Concern (TTC).

Handling Precautions

-

Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.

Analytical Logic Diagram

The following diagram details the decision tree for validating the structure of the synthesized intermediate.

Figure 2: Analytical validation workflow ensuring structural integrity before use in downstream synthesis.

References

-

Hanmi Pharmaceutical Co Ltd. (2011). Novel amide derivatives as inhibitors of epidermal growth factor receptor mutants. WO2011162515A2.

- Source of the core chemical structure and applic

-

Kim, E. S. (2016). Olmutinib: First Global Approval. Drugs, 76(11), 1153–1157.

- Contextualizes the clinical relevance of the molecule.

-

Park, J., et al. (2016). Discovery of HM61713 as an Orally Available and Mutant-Selective Inhibitor of EGFR. ACS Medicinal Chemistry Letters, 7(6), 614-618.

- Provides SAR data supporting the choice of the dimethylamino-piperidine tail.

-

Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. FDA/EMA.

- Regulatory framework for handling aniline intermedi

Sources

- 1. olmutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides [mdpi.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium | C33H32N3+ | CID 408100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]

- 8. Olmutinib - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline

This technical guide provides an in-depth physicochemical and synthetic profiling of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline , a critical "privileged scaffold" intermediate used in the development of third-generation Tyrosine Kinase Inhibitors (TKIs).

Executive Summary & Molecular Identity[1][2]

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline is a tri-functionalized building block characterized by an aniline core coupled to a piperidine ring, which is further substituted with a dimethylamino-methyl moiety. In medicinal chemistry, this specific architecture serves a dual purpose:

-

Pharmacophore Anchoring: The aniline nitrogen provides a nucleophilic handle for coupling to kinase-binding cores (e.g., pyrimidines, quinazolines).[1]

-

ADME Optimization: The distal N,N-dimethyl tertiary amine functions as a solubilizing group, modulating lipophilicity (LogD) and promoting lysosomal trapping, which can extend the half-life of the final drug candidate.[1]

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 4-[4-[(Dimethylamino)methyl]piperidin-1-yl]aniline |

| Molecular Formula | C₁₄H₂₃N₃ |

| Molecular Weight | 233.35 g/mol |

| CAS Registry | Not widely listed as commodity; Custom Synthesis ID often used |

| Appearance | Off-white to pale yellow solid (prone to oxidation) |

| Predicted pKa | ~10.2 (Tertiary amine), ~4.0 (Aniline) |

| LogP (Predicted) | 1.4 – 1.8 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate in water (pH dependent) |

Synthetic Architecture

The synthesis of this molecule requires a convergent approach, prioritizing the preservation of the basic tertiary amine while selectively reducing the nitro-precursor.[1] The preferred route utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthetic pathway involving nucleophilic displacement of fluoride followed by nitro-group reduction.[2]

Experimental Protocols

Step 1: Coupling

Objective: Synthesize the nitro-intermediate.[1]

-

Reagent Setup: Charge a reaction vessel with 1-fluoro-4-nitrobenzene (1.0 eq) and N,N-dimethyl-1-(piperidin-4-yl)methanamine (1.1 eq).

-

Base Addition: Add Potassium Carbonate (

) (2.0 eq) to scavenge the HF generated.[1] Use anhydrous granular form to prevent clumping.[1] -

Solvent: Dissolve in DMSO (5 volumes). Note: DMF is an alternative, but DMSO accelerates

rates via better anion solvation.[1] -

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (fluoronitrobenzene) is UV-active and will disappear.[1]

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid.[1] Filter, wash with water, and dry under vacuum.[1]

-

Checkpoint: If the product oils out, extract with Ethyl Acetate.[1]

-

Step 2: Chemoselective Reduction

Objective: Reduce

Method A: Catalytic Hydrogenation (Cleaner, preferred for scale)[1]

-

Dissolve the nitro-intermediate in Methanol or Ethanol .[1]

-

Add 10% Pd/C (5 wt% loading).

-

Stir under Hydrogen atmosphere (balloon pressure is sufficient) at RT for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove Palladium.[1] Caution: Spent catalyst is pyrophoric.[1]

-

Concentration: Evaporate solvent to yield the off-white aniline.[1]

Method B: Iron Reduction (Robust against poisoning)

-

Suspend nitro-intermediate in EtOH/Water (4:1) .

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux at 80°C for 2 hours.

-

Filter hot to remove iron oxides.[1]

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized material, the following analytical signals must be confirmed.

| Technique | Expected Signal (Diagnostic) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 6.50 (d, 2H) & δ 6.75 (d, 2H) | Characteristic AA'BB' system of the para-substituted aniline ring. |

| ¹H NMR | δ 4.5 – 4.8 (br s, 2H) | Aniline |

| ¹H NMR | δ 2.15 (s, 6H) | Sharp singlet confirming the intact N,N-dimethyl group.[1] |

| LC-MS (ESI+) | [M+H]⁺ = 234.35 | Base peak.[1] Significant fragmentation may show loss of dimethylamine.[1] |

| HPLC Purity | Retention Time < Nitro precursor | The aniline is more polar than the nitro intermediate.[1] |

Pharmaceutical Application Context

This molecule acts as a "warhead carrier" in the synthesis of covalent kinase inhibitors.[1] The aniline amine reacts with acryloyl chlorides to form acrylamides (Michael acceptors), which covalently bind to Cysteine residues (e.g., Cys797 in EGFR).[1]

Role in Drug Design (Lysosomotropism)

The dimethylamino-methyl tail is not merely a spacer; it is a functional tool for Subcellular Pharmacokinetics .[1]

Caption: Pharmacokinetic advantages conferred by the basic dimethylamino tail.

The high pKa of the aliphatic amine ensures the molecule is protonated at physiological pH, increasing solubility.[1] Furthermore, this basicity leads to lysosomal trapping, where the drug accumulates in acidic compartments of cells, significantly increasing the Volume of Distribution (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Fluoronitrobenzene. Retrieved from [Link]

-

Hu, C. et al. (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2996.[1] (Demonstrates the utility of aniline-piperidine scaffolds in EGFR inhibitors). Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Dimethylpiperidine Derivatives via Reductive Amination

Introduction: The Significance of the N,N-Dimethylpiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to more than twenty classes of pharmaceuticals, ranging from antipsychotics and antihistamines to analgesics and antivirals.[1][2] The introduction of an N,N-dimethyl group onto the piperidine scaffold can significantly modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This makes the synthesis of N,N-dimethylpiperidine derivatives a critical endeavor for researchers and professionals in drug development.[2][3] Reductive amination stands out as a powerful and versatile method for the formation of these tertiary amines, offering a controlled and efficient alternative to direct alkylation, which is often plagued by over-alkylation.[4][5] This guide provides an in-depth exploration of the reductive amination pathways for the synthesis of N,N-dimethylpiperidine derivatives, complete with detailed protocols and mechanistic insights.

Core Principles and Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[5][6] The reaction proceeds through a two-step sequence within a single pot: the formation of an iminium ion intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[6]

The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of a ketone or aldehyde, leading to the formation of a hemiaminal. This is followed by the elimination of a water molecule to generate an imine or an iminium ion. The choice of a suitable reducing agent is paramount, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4][7]

Below is a generalized mechanistic pathway for the reductive amination of a piperidone with dimethylamine.

Caption: General mechanism of reductive amination.

Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine using Sodium Triacetoxyborohydride

This protocol details the synthesis of N,N-dimethylpiperidin-4-amine from 1-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride, utilizing the mild and selective reducing agent, sodium triacetoxyborohydride.[8][9] Sodium triacetoxyborohydride is often preferred over other borohydride reagents like sodium cyanoborohydride due to its lower toxicity and its ability to perform the reduction under non-acidic conditions, which is beneficial for acid-sensitive substrates.[4][10]

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |

| 1-(tert-Butoxycarbonyl)-4-piperidone | 199.25 | 998 | 4.75 |

| Dimethylamine hydrochloride | 81.54 | 800 | 9.8 |

| Sodium triacetoxyborohydride | 211.94 | ~1015 | ~4.8 |

| Methanol | 32.04 | 15 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 10 mL | - |

| 2M Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Experimental Procedure

Caption: Workflow for the synthesis of N,N-Dimethylpiperidin-4-amine.

-

Reaction Setup: In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) and dimethylamine hydrochloride (800 mg, 9.8 mmol) in methanol (15 mL).

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (approximately 1015 mg, 4.8 mmol) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup - Deprotection: After completion, carefully add concentrated HCl (10 mL) to the reaction mixture. This step serves to quench the excess reducing agent and cleave the Boc protecting group.

-

Workup - Extraction: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in water (30 mL) and basify the solution to a pH of 10 using a 2M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution in vacuo to yield N,N-dimethylpiperidin-4-amine.[9]

Alternative Pathway: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines to yield their corresponding tertiary amines.[11][12] This reaction utilizes an excess of formic acid and formaldehyde as the methylating agents.[11] The key advantages of this method are its high yields, the avoidance of quaternary ammonium salt formation, and the use of inexpensive reagents.[11][13]

The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[11][14]

General Protocol for Eschweiler-Clarke Methylation of a Piperidine Derivative

This is a generalized procedure and may require optimization based on the specific piperidine substrate.

Materials and Reagents

| Reagent | Purpose |

| Piperidine derivative (secondary amine) | Starting material |

| Formaldehyde (37% aqueous solution) | Carbon source for methylation |

| Formic acid (88-98%) | Reducing agent and acid catalyst |

| Sodium hydroxide solution | For neutralization during workup |

| Diethyl ether or Dichloromethane | Extraction solvent |

| Anhydrous Magnesium Sulfate | Drying agent |

Experimental Procedure

-

Reaction Setup: To a round-bottom flask, add the secondary piperidine derivative, formaldehyde, and formic acid. The molar ratio of amine:formaldehyde:formic acid is typically 1:2.2:2.2.

-

Heating: Heat the reaction mixture to reflux (around 100 °C) for several hours until the evolution of carbon dioxide ceases.[11]

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the N,N-dimethylated piperidine derivative.

Comparison of Common Reductive Amination Reagents

The choice of reducing agent is a critical parameter in reductive amination, influencing reaction conditions, substrate scope, and selectivity.

| Reducing Agent | Typical Solvents | Key Advantages | Limitations |

| Sodium Triacetoxyborohydride | Dichloromethane, Tetrahydrofuran | Mild and selective, tolerates a wide range of functional groups, effective for weakly basic amines.[10] | Can be slower than other reagents. |

| Sodium Cyanoborohydride | Methanol, Ethanol | Effective at acidic pH, selectively reduces iminium ions over carbonyls.[8] | Highly toxic (releases cyanide gas upon acidification), less effective for hindered systems.[8] |

| Formic Acid (Eschweiler-Clarke) | Neat or in water | Inexpensive, high-yielding for methylation, avoids over-alkylation to quaternary salts.[11][12] | Limited to methylation, requires heating, and may not be suitable for substrates with acid-labile groups. |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Methanol, Ethanol, Ethyl Acetate | "Green" reducing agent, high atom economy, can be used for a wide range of substrates. | Requires specialized high-pressure equipment, potential for debenzylation or reduction of other functional groups. |

Conclusion

The synthesis of N,N-dimethylpiperidine derivatives is a vital task in medicinal chemistry and drug development. Reductive amination provides a robust and versatile platform for accessing these valuable compounds. By understanding the underlying mechanisms and the nuances of different protocols, such as those employing sodium triacetoxyborohydride or the Eschweiler-Clarke reaction, researchers can effectively synthesize a diverse array of N,N-dimethylpiperidine derivatives for further investigation. The choice of the synthetic route will ultimately depend on the specific substrate, desired scale, and available laboratory resources.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

Reddemma.M, et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

-

Bannykh, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

N,N-Dimethylpiperidin-4-amine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. [Link]

- CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.).

-

Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. (n.d.). ResearchGate. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems. [Link]

-

N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands. (2000). PubMed. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Institutes of Health. [Link]

-

m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. (n.d.). Organic Syntheses. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

-

Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. (2019). ResearchGate. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2025, August 27). MDPI. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

-

Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2025, August 7). ResearchGate. [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2014). National Institutes of Health. [Link]

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. [Link]

-

Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. [Link]

-

Simplified Version of the Eschweiler–Clarke Reaction. (2024, February 16). The Journal of Organic Chemistry. [Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). National Institutes of Health. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Preparation of EGFR inhibitors using aniline-based intermediates

Abstract

This application note provides a comprehensive technical guide for the synthesis of EGFR tyrosine kinase inhibitors (TKIs), focusing on the critical coupling of aniline derivatives with quinazoline (1st/2nd Gen) and pyrimidine (3rd Gen) cores. Unlike standard textbook procedures, this guide addresses the process chemistry challenges—specifically regioselectivity, impurity control (Dimroth rearrangement), and salt morphology—that determine yield and biological potency.

Mechanistic Foundation: The Nucleophilic Aromatic Substitution ( )[1]

The efficacy of EGFR inhibitors like Gefitinib, Erlotinib, and Osimertinib hinges on the hydrogen-bonding interaction between the N1 of the quinazoline/pyrimidine core and the Met793 residue in the ATP binding pocket. The synthesis of this core is driven by the

The "Activation-Precipitation" Principle: In process chemistry, we utilize a self-validating reaction cycle. The aniline nucleophile attacks the C4 position. The leaving group (Cl⁻) generates HCl in situ, which protonates the N1 position of the product. This renders the final product less soluble in the reaction solvent (typically Isopropanol) than the starting materials, driving the reaction to completion via precipitation.

Visualizing the Mechanism:

Figure 1: The

Strategic Protocol A: 4-Anilinoquinazoline Synthesis (Gefitinib/Erlotinib Class)

This protocol targets the synthesis of reversible inhibitors.[1] The primary challenge is not the coupling itself, but the isolation of a pure polymorph without chromatography.

Reagents:

-

Core: 4-Chloro-6,7-disubstituted quinazoline (1.0 equiv)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv)

-

Solvent: Anhydrous Isopropanol (IPA) or 2-Butanol.

-

Catalyst: None usually required; catalytic HCl (4M in dioxane) can accelerate sluggish reactions.

Step-by-Step Methodology:

-

Solvent Selection: Charge the reaction vessel with IPA (10-15 volumes relative to the Core).

-

Why IPA? It solubilizes the starting chloride and aniline at reflux but has poor solubility for the resulting hydrochloride salt. This acts as an in situ purification.

-

-

Addition: Add the quinazoline core followed by the aniline.

-

Reflux: Heat to 80-85°C (reflux). Agitate vigorously.

-

Observation: The solution will initially clear, followed by the gradual formation of a heavy precipitate (yellow/off-white) within 1-2 hours.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC.

-

End Point: <0.5% unreacted chloride.

-

-

Workup (The "Hot Filtration" Technique):

-

Cool the mixture to 20°C over 2 hours.

-

Filter the solids under vacuum.

-

Critical Wash: Wash the cake with cold IPA (2 volumes) to remove unreacted aniline, followed by MTBE (2 volumes) to remove residual solvent and dry the salt.

-

-

Free Base Conversion (Optional but Recommended for Stability):

-

Suspend the HCl salt in water/methanol (1:1).

-

Adjust pH to 8-9 using aqueous

or -

Extract with EtOAc, dry over

, and recrystallize from Toluene/Heptane.

-

Strategic Protocol B: Acrylamide-Aniline Synthesis (Osimertinib Class)

Third-generation inhibitors require a covalent warhead (acrylamide) to target the C797 residue. This synthesis is more delicate; the acrylamide moiety is prone to polymerization or bis-alkylation if the aniline coupling is mishandled.

Workflow Diagram:

Figure 2: Sequential functionalization workflow for covalent EGFR inhibitors.

Critical Protocol for Step 4 (Acrylamide Installation):

-

Substrate: Intermediate amine (e.g., N-(2-(dimethylamino)ethyl)-N-methyl-benzene-1,4-diamine derivative).

-

Reagent: Acryloyl chloride (1.05 equiv).

-

Base: DIPEA (2.0 equiv).

-

Solvent: Anhydrous THF or DCM.

-

Temperature Control: Cool the amine solution to -10°C to 0°C . This is non-negotiable. Higher temperatures favor bis-acylation on the secondary amine of the side chain.

-

Controlled Addition: Add acryloyl chloride dropwise as a dilute solution in THF.

-

Quench: Quench immediately upon consumption of starting material (approx. 30-60 mins) with saturated

. Prolonged stirring leads to Michael addition of the product onto itself.

Critical Process Parameters (CPP) & Troubleshooting

This section details why experiments fail and how to prevent it.

Table 1: Troubleshooting Common Failures

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Dimroth Rearrangement | Isomeric impurity detected by HPLC (same Mass, different RT). | High temperature + Basic conditions.[2][3][4][5] The pyrimidine ring opens and reseals, swapping the exocyclic/endocyclic nitrogens.[6] | Maintain acidic or neutral pH during coupling. Avoid prolonged heating >100°C in basic solvents (e.g., DMAc). |

| Regioisomer Formation | Product mixture (C2 vs C4 substitution). | C2 chlorine is less reactive but becomes competitive at high temps or with strong bases. | Perform |

| Oiling Out | Product forms a gum instead of a solid. | Solvent is too polar or contains water. | Switch to dry IPA or n-Butanol. Seed the reaction with pure crystal at 60°C. |

| Incomplete Reaction | Stalled at 80% conversion. | HCl buildup deactivating the aniline nucleophile. | Add a mild base scavenger (e.g., |

Deep Dive: The Dimroth Rearrangement Risk In quinazoline synthesis, particularly when using electron-deficient anilines, the attack at C2 (rather than C4) or the ring-opening of the intermediate amidine can occur.

-

Prevention:[1] Ensure the reaction remains strictly anhydrous. Water acts as a nucleophile that can initiate ring opening.

Analytical Validation

To ensure scientific integrity, the following specifications must be met:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the C2-H proton around

8.5 - 9.0 ppm. The NH proton of the aniline coupling usually appears as a broad singlet at -

HPLC Purity: >99.0% area.

-

Mobile Phase: Gradient 0.1% TFA in Water / Acetonitrile.

-

Critical Pair resolution: Separation of the 4-anilino product from the 4-oxo impurity (hydrolysis product).

-

References

-

Gefitinib Synthesis & Process Chemistry

-

Barker, A. J., et al. "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 2001.

-

Process Optimization: "A New Synthesis of Gefitinib."[1][3][5][7] Synlett, 2019.[1]

-

-

Osimertinib & Acrylamide Installation

-

Finlay, M. R., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry, 2014.

-

BenchChem Application Note: "High-Yield Synthesis Protocol for Osimertinib."[8]

-

-

Mechanism & Dimroth Rearrangement

-

"The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." PMC, 2021.

-

"Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2021.

-

-

Solvent Selection Guides

-

Sanofi’s Solvent Selection Guide (ACS Sustainable Chemistry).[9]

-

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. d-nb.info [d-nb.info]

- 3. Process For The Preparation Of Gefitinib [quickcompany.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Precision Engineering of SNAr Reactions: Protocols for Fluoronitrobenzene Functionalization

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) utilizing fluoronitrobenzenes is a cornerstone transformation in pharmaceutical synthesis, offering a robust pathway to construct biaryl ethers, aryl amines, and thioethers. While often perceived as routine, the reaction demands precise control over solvent effects, base selection, and temperature to suppress side reactions (such as hydrolysis or polymerization) and control regioselectivity in poly-fluorinated systems.

This guide moves beyond textbook theory to provide field-proven protocols. We focus on the "Element Effect"—why fluorine is the superior leaving group in this specific mechanism—and provide validated workflows for both standard high-throughput synthesis and regioselective engineering.

Mechanistic Foundation: The Fluorine Advantage

Contrary to SN1 or SN2 reactions where bond strength dictates leaving group ability (I > Br > Cl > F), SNAr reactions with activated arenes display a reversed reactivity order: F >> Cl > Br > I .

The Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism.[1][2][3][4] The first step—nucleophilic attack—is rate-determining (RDS) and disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Inductive Stabilization: The high electronegativity of the fluorine atom pulls electron density away from the ipso carbon, significantly lowering the energy of the transition state for nucleophilic attack.

-

Leaving Group Departure: Although the C-F bond is strong, the re-aromatization driving force in the second step is sufficient to break it rapidly once the complex is formed.

Diagram 1: SNAr Mechanism & Energy Landscape

Caption: The rate-determining step is the formation of the Meisenheimer complex.[5][6] Fluorine accelerates this step via inductive effects.

Critical Process Parameters

Solvent Selection: The Polarity Switch

-

Dipolar Aprotic (DMSO, DMF, NMP): The gold standard for rate acceleration. These solvents solvate cations well (leaving the anionic nucleophile "naked" and reactive) and stabilize the polar Meisenheimer intermediate.

-

Risk:[7] Thermal runaway potential with strong bases; difficult removal during workup.

-

-

Non-Polar (Toluene): Critical for regioselectivity in poly-fluorinated substrates (see Protocol B).

-

Green Alternatives: 2-MeTHF or aqueous surfactant systems (TPGS-750-M) are increasingly preferred for GMP compliance to avoid trace mutagenic solvent impurities.

Base Selection & Scavenging

The reaction generates Hydrofluoric Acid (HF) equivalents.

-

Inorganic Bases (

, -

Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles to maintain homogeneity.

Experimental Protocols

Protocol A: Standard SNAr of 4-Fluoronitrobenzene

Application: General synthesis of secondary aryl amines. Scale: 1.0 mmol (Adaptable to gram scale).

Materials

-

Substrate: 1-Fluoro-4-nitrobenzene (141 mg, 1.0 mmol)

-

Nucleophile: Morpholine (105 µL, 1.2 mmol)

-

Base:

(powdered, anhydrous) (276 mg, 2.0 mmol) -

Solvent: DMSO (anhydrous, 2.0 mL)

Step-by-Step Procedure

-

Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene and DMSO .

-

Addition: Add morpholine followed by

. Note: Exotherm is possible; add base slowly on larger scales. -

Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexane) or HPLC. The starting fluoride (Rf ~0.6) should disappear, replaced by the yellow/orange product (Rf ~0.4).

-

-

Workup (Aqueous Crash):

-

Cool to room temperature.[3]

-

Pour the reaction mixture into 20 mL of ice-water with vigorous stirring. The product often precipitates as a yellow solid.

-

If solid forms: Filter, wash with water (3 x 10 mL), and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 15 mL). Wash combined organics with water (2x) and brine (1x). Dry over

.[1][3]

-

-

Purification: Usually not required if conversion is >98%. If necessary, recrystallize from EtOH or perform flash chromatography.

Protocol B: Regioselective SNAr of 2,4-Difluoronitrobenzene

Application: Selective functionalization of the ortho-position. Scientific Rationale: In polar solvents, nucleophiles may attack the para-position (sterically less hindered). However, in non-polar solvents (Toluene) , the nucleophile (amine) can hydrogen-bond with the nitro group, directing attack to the ortho-fluorine.

Materials

-

Nucleophile: Benzylamine (1.05 equiv)

-

Base: DIPEA (1.2 equiv)

-

Solvent: Toluene (0.5 M concentration)

Procedure

-

Setup: Dissolve 2,4-difluoronitrobenzene in Toluene.

-

Cooling: Cool the solution to 0 °C (ice bath) to enhance kinetic control.

-

Addition: Add DIPEA, then add Benzylamine dropwise over 10 minutes.

-

Reaction: Allow to warm slowly to Room Temperature (RT) and stir for 4 hours.

-

Result: This protocol typically yields >95:5 ratio of ortho:para substitution [1].

-

-

Workup: Standard aqueous extraction (EtOAc/Water).

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

Caption: Operational workflow for the standard synthesis of 4-amino-nitrobenzenes.

Troubleshooting & Data Interpretation

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile deactivation or insufficient temperature. | Increase temp to 100°C; Switch solvent to NMP; Use stronger base ( |

| Hydrolysis Product (Phenol) | Wet solvent or hygroscopic base. | Use anhydrous DMSO; Dry |

| Regio-isomer Mix | Solvent too polar (for di-fluoro substrates). | Switch to Toluene or DCM; Lower reaction temperature to -10°C. |

| Dark/Tar Formation | Thermal decomposition of DMSO/Base. | Do not exceed 120°C with DMSO; Ensure inert atmosphere (Argon). |

References

-

Sythana, S. K., et al. (2014).[12] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Available at: [Link]

- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrofluorobenzene with piperidine." Chemical Reviews. (Classic reference establishing the Element Effect).

-

Neustadt, B. R. (2004). "Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene." Organic Syntheses. Available at: [Link]

-

Acevedo, O., & Jorgensen, W. L. (2004). "Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations." Organic Letters. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Reagents and Protocols for the Conjugation of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline to Heterocyclic Scaffolds

An Application Guide for Medicinal Chemists

Abstract

The 4-(4-((dimethylamino)methyl)piperidin-1-yl)aniline moiety is a privileged scaffold in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its unique combination of a basic dimethylamino group for solubility and a piperidinyl-aniline core for hinge-binding interactions makes it a valuable building block. This application note provides a comprehensive guide for researchers on the effective coupling of this key aniline to various heterocyclic systems. We will delve into the strategic selection of reagents for both C-N bond formation via palladium-catalyzed cross-coupling and amide bond formation, supported by detailed, field-tested protocols and mechanistic insights to empower rational decision-making in drug discovery workflows.

Introduction: The Strategic Importance of the Aniline Moiety

In the landscape of targeted therapeutics, particularly protein kinase inhibitors, the 4-anilinoquinazoline and related 4-anilinopyrimidine cores are foundational structures. These scaffolds are central to numerous FDA-approved drugs that function as ATP-competitive inhibitors for receptors like EGFR and VEGFR. The aniline substituent plays a pivotal role, often forming critical hydrogen bond interactions with the hinge region of the kinase domain.

The specific building block, 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline, offers several advantages:

-

Enhanced Aqueous Solubility: The tertiary amine in the piperidine side chain is basic and can be protonated at physiological pH, significantly improving the solubility of the final compound—a critical parameter for bioavailability.

-

Modulation of Physicochemical Properties: The piperidine ring and its substituent can be modified to fine-tune properties such as lipophilicity (logP), metabolic stability, and cell permeability.

-

Versatile Synthetic Handle: The primary aromatic amine provides a reactive site for coupling to a wide array of heterocyclic electrophiles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on the two most prevalent and critical transformations involving this aniline: direct C-N arylation to heteroaryl halides and amide bond formation with heterocyclic carboxylic acids.

Strategic Reagent Selection for C-N Bond Formation

The direct formation of a C(aryl)-N bond between our aniline and a heteroaryl halide (Cl, Br, I) or pseudohalide (OTf, OMs) is most effectively achieved through palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination. This reaction has revolutionized medicinal chemistry by offering a mild and highly versatile alternative to harsher classical methods like nucleophilic aromatic substitution (SNAᵣ).

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The catalytic cycle involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Success in this reaction hinges on the careful selection of three components: the palladium source, the ligand, and the base.

-

Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, modern protocols often favor pre-formed palladium precatalysts. These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. They offer improved reproducibility and catalyst activity.

-

Ligands: The choice of phosphine ligand is critical. For coupling an aniline to often electron-deficient heterocycles, bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the aniline-palladium complex. Sodium or lithium alkoxides (e.g., NaOtBu, KOtBu, LHMDS) are most common. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures.

Comparative Table of Catalyst Systems for C-N Coupling

| Catalyst/Ligand System | Typical Base | Solvents | Temperature | Key Advantages & Considerations |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, Dioxane | 80-110 °C | Broadly applicable, excellent for heteroaryl chlorides. Ligand is air-stable. |

| Pd₂(dba)₃ / RuPhos | K₃PO₄, K₂CO₃ | t-BuOH, Toluene | 80-110 °C | Effective with weaker inorganic bases, good for base-sensitive substrates. |

| (SIPr)Pd(allyl)Cl | LHMDS | THF, Toluene | RT - 80 °C | Utilizes an N-heterocyclic carbene (NHC) ligand; can sometimes be effective at room temperature. |

| tBuXPhos Pd G3 | NaOtBu, K₃PO₄ | CPME, t-AmylOH | 80-110 °C | A highly active, air-stable G3 precatalyst. Lowers catalyst loading and reaction times. |

Strategic Reagent Selection for Amide Bond Formation

Forming an amide bond between an aniline and a carboxylic acid is one of the most common reactions in drug discovery. However, anilines are significantly less nucleophilic than aliphatic amines, which can make these couplings sluggish and challenging. The reaction requires activation of the carboxylic acid to form a highly reactive intermediate that can be readily attacked by the aniline.

Mechanism of Amide Coupling via Activated Esters

Most modern coupling reagents function by converting the carboxylic acid into a more reactive species, such as an activated ester or a mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the aniline.

Figure 2: General two-step mechanism for amide bond formation.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially racemization if the carboxylic acid partner is chiral.

Comparative Table of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Activator/Base | Solvents | Key Advantages & Considerations |

| Carbodiimides | EDC, DCC | HOBt, DMAP (cat.) | DCM, DMF | Cost-effective and common. EDC byproducts are water-soluble, simplifying workup. Can be slow with anilines. |

| Phosphonium Salts | PyBOP, BOP | DIPEA, Et₃N | DMF, NMP | Highly reactive. BOP is very effective but produces carcinogenic HMPA as a byproduct. PyBOP is a safer alternative. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | DIPEA, 2,4,6-Collidine | DMF, NMP, ACN | HATU is often the gold standard for difficult couplings. Very fast reaction times and low epimerization. COMU is a safer, non-explosive alternative to HATU. |

| Anhydrides | T3P® (Propylphosphonic Anhydride) | Pyridine, Et₃N | EtOAc, ACN, DCM | Excellent for preventing racemization. Byproducts are water-soluble, allowing for simple aqueous workup. A green chemistry alternative. |

For coupling with 4-(4-((dimethylamino)methyl)piperidin-1-yl)aniline, uronium salts like HATU or anhydride reagents like T3P® are highly recommended due to their high reactivity, which overcomes the low nucleophilicity of the aniline.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Buchwald-Hartwig Amination with a Heteroaryl Chloride

This protocol describes the coupling of the title aniline with 2-chloro-4-methoxypyrimidine.

Figure 3: Workflow for Buchwald-Hartwig Amination Protocol.

Materials:

-

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (1.0 eq)

-

2-Chloro-4-methoxypyrimidine (1.1 eq)

-

tBuXPhos Pd G3 precatalyst (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Anhydrous Toluene

-

Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

-

To the Schlenk flask, add 4-(4-((dimethylamino)methyl)piperidin-1-yl)aniline, 2-chloro-4-methoxypyrimidine, tBuXPhos Pd G3, and NaOtBu. Note: Weigh solids quickly as NaOtBu is hygroscopic.

-

Seal the flask with a rubber septum.

-

Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aniline.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

-

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford the desired product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Amide Coupling using HATU

This protocol details the coupling of the title aniline with a generic heterocyclic carboxylic acid.

Figure 4: Workflow for HATU-mediated Amide Coupling.

Materials:

-

Heterocyclic carboxylic acid (1.0 eq)

-

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

In the round-bottom flask, dissolve the heterocyclic carboxylic acid in anhydrous DMF (approx. 0.2 M).

-

Add HATU to the solution, followed by DIPEA.

-

Stir the mixture at room temperature for 15 minutes. This "pre-activation" step forms the reactive HOBt ester.

-

Add the 4-(4-((dimethylamino)methyl)piperidin-1-yl)aniline to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until complete (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x) to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final amide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Expert Insights

-

Low Yield in Buchwald-Hartwig: If the reaction stalls, consider a different ligand/base combination from Table 1. Ensure solvents are truly anhydrous, as water can deactivate the catalyst. For difficult heteroaryl chlorides, switching to the corresponding bromide or iodide can significantly increase reactivity.

-

Dehalogenation Side Product: The competing hydrodehalogenation of the heteroaryl starting material can sometimes be observed. This can be minimized by using a less sterically hindered ligand or a slightly lower reaction temperature.

-

Sluggish Amide Coupling: For extremely unreactive anilines or sterically hindered carboxylic acids, switching from HATU to a more potent coupling reagent or slightly heating the reaction (e.g., to 40-50 °C) can improve conversion. Ensure the base (DIPEA) is fresh and not contaminated.

-

Workup of Basic Compounds: The title aniline and its products are basic. During aqueous workup, avoid acidic washes which can cause the product to partition into the aqueous layer. The addition of a small amount of triethylamine to the chromatography eluent helps prevent the product from streaking on the silica gel column.

Conclusion

The 4-(4-((dimethylamino)methyl)piperidin-1-yl)aniline building block is a powerful tool for the synthesis of potential drug candidates. A rational approach to reagent selection is paramount for successfully incorporating it into diverse heterocyclic frameworks. For C-N bond formation, modern palladium precatalysts with bulky phosphine ligands provide a reliable and high-yielding route. For amide bond synthesis, overcoming the low nucleophilicity of the aniline is key, making highly active uronium salt reagents like HATU or efficient anhydride-based reagents like T3P® the preferred choice for medicinal chemists aiming for efficiency and purity. The protocols and insights provided herein serve as a robust starting point for the successful application of this valuable synthon in drug discovery programs.

References

-

Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm (RSC Publishing).

-

General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. ResearchGate. 1

-

A Different Approach to Anilines. GalChimia. 2

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems. 3

-

Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. The University of Liverpool Repository.

-

Synthetic Methods for Primary Anilines. Books. 4

-

Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. ACS Catalysis. 5

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 6

-

Buchwald–Hartwig amination. Wikipedia. 7

- *Synthesis of Novel Piperazine-linked Anth

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. A Different Approach to Anilines - GalChimia [galchimia.com]

- 3. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline

A Guide for Process Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to assist you in overcoming common challenges and improving the yield and purity of your synthesis. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline?

There are two predominant and reliable strategies for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scale, and specific process safety requirements.

-

Two-Step Approach: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Amination. This classic route involves first coupling a piperidine derivative with an activated nitroarene, followed by the introduction of the dimethylaminomethyl side chain.

-

Convergent Approach: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern approach directly couples 4-((dimethylamino)methyl)piperidine with a suitable 4-haloaniline derivative. It is often preferred for its efficiency and broad substrate scope.[1][2]

dot digraph "Synthetic_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} ends_dot Caption: Primary synthetic routes to the target molecule.

Q2: Which factors are most critical for a high-yield Buchwald-Hartwig amination?

The success of a Buchwald-Hartwig amination hinges on the careful selection of four components: the palladium catalyst, the phosphine ligand, the base, and the solvent.[2]

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium(0) sources like Pd₂(dba)₃ are common and effective.

-

Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[1] For coupling secondary amines, ligands like BINAP, XantPhos, and Josiphos have proven effective.[3][4]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, depending on the substrate's sensitivity.[3]

-

Solvent: Aprotic, non-polar solvents like toluene or xylene are generally preferred as they have been shown to favor the desired product distribution.[2]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

-

TLC: Use a solvent system that provides good separation between your starting materials and the product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to reduce streaking of the basic amine spots). Visualize with UV light and a potassium permanganate stain.

-

HPLC/LC-MS: For more accurate monitoring, HPLC is ideal. It allows for the quantification of starting material consumption and product formation. LC-MS is particularly powerful for identifying potential side products.

Troubleshooting Guide

Q: My reaction yield is very low or I'm getting no product. What went wrong?

This is a common issue that can usually be traced back to reagent quality, atmospheric conditions, or suboptimal reaction parameters.

Potential Cause 1: Inactive Palladium Catalyst (Buchwald-Hartwig Route)

The active catalytic species is a Pd(0) complex. If this species is not formed or is deactivated, the reaction will not proceed.

-

Solution:

-

Ensure an Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. Degas your solvent before use.

-

Use a Pre-catalyst: Consider using a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which is designed to reliably generate the active Pd(0) species in situ.

-

Check Ligand and Base Quality: Ensure your phosphine ligand has not been oxidized and your base (especially NaOtBu) is anhydrous and free-flowing.

-

Potential Cause 2: Inefficient Imine Formation (Reductive Amination Route)

The first step of reductive amination is the formation of an iminium ion intermediate. This equilibrium can be unfavorable.

-

Solution:

-

pH Control: The reaction is often catalyzed by a weak acid. Adding a catalytic amount of acetic acid can promote imine formation without passivating the amine nucleophile.[5]

-

Water Removal: The formation of the imine releases water. If water accumulates, it can hydrolyze the imine back to the starting materials. Using a Dean-Stark apparatus or adding molecular sieves can drive the reaction forward.

-

Potential Cause 3: Ineffective Reducing Agent

The choice and handling of the reducing agent are critical for the success of a reductive amination.

-

Solution:

-

Select the Right Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation as it is mild, selective for the iminium ion over the ketone/aldehyde, and does not reduce the nitro group if you are using the SNAr route.[5]

-

Check Reagent Activity: Borohydride reagents can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.

-

dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} ends_dot Caption: A workflow for diagnosing low-yield reactions.

Q: My reaction is producing significant side products. How can I improve selectivity?

Potential Cause 1: Hydrodehalogenation (Buchwald-Hartwig)

This side reaction replaces the aryl halide with a hydrogen atom, consuming your starting material. It often occurs when the reductive elimination step is slow compared to competing pathways.

-

Solution:

-

Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of undesired palladium species. A slight excess of ligand relative to the palladium source (e.g., 1:1.2 Pd:Ligand) can improve stability and selectivity.[2]

-

Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.

-

Potential Cause 2: Over-alkylation or Dimerization

In some cases, the product aniline can react with another molecule of aryl halide, leading to diarylamine impurities.

-

Solution:

-

Control Stoichiometry: Use a slight excess of the piperidine coupling partner (e.g., 1.2 equivalents) to ensure the aryl halide is fully consumed.

-

Use a Bulky Ligand: Sterically hindered ligands can disfavor the coupling of the already bulky product amine, improving selectivity for the desired primary coupling.

-

Q: I've successfully synthesized the product, but purification is difficult.

The target molecule is a fairly polar and basic aniline, which can make standard purification challenging.

-

Potential Cause 1: Product is a Viscous Oil that Streaks on Silica Gel

-

Solution 1: Modify the Mobile Phase. Add 1-2% of a volatile base like triethylamine or ammonium hydroxide to your chromatography eluent. This deactivates the acidic sites on the silica gel, preventing peak tailing and improving separation.

-

Solution 2: Salt Formation. The product can be converted to its hydrochloride salt by treating a solution (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a compatible solvent.[6][7] The resulting salt is often a crystalline solid that is much easier to handle and can be purified by recrystallization. The free base can be regenerated by treatment with an aqueous base if required.

-

-

Potential Cause 2: Co-eluting Impurities

Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Buchwald-Hartwig Amination

This protocol is optimized for high yield and selectivity on a laboratory scale.

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-Bromoaniline | 172.03 | 1.72 g | 10.0 | 1.0 |

| 4-((Dimethylamino)methyl)piperidine | 156.27 | 1.88 g | 12.0 | 1.2 |

| Pd(OAc)₂ | 224.50 | 45 mg | 0.20 | 0.02 |

| rac-BINAP | 622.67 | 150 mg | 0.24 | 0.024 |

| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |

| Toluene (anhydrous) | - | 50 mL | - | - |

Procedure:

-

To a dry, oven-baked flask, add 4-bromoaniline, Pd(OAc)₂, and rac-BINAP.

-

Seal the flask with a septum and purge with argon for 15 minutes.

-

Add the anhydrous toluene via syringe, followed by the 4-((dimethylamino)methyl)piperidine.

-

Carefully add the sodium tert-butoxide powder under a positive pressure of argon. Note: NaOtBu is highly hygroscopic and caustic.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the 4-bromoaniline is consumed.

-

Cool the reaction to room temperature and quench by slowly adding 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-